REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[C:7]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:8][CH2:9][C:10]([O:12]CC)=O.[Br:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[CH:23]=O.Cl.CC([O-])=O.[Na+].C([O-])([O-])=O.[K+].[K+]>CC(O)(C)C.C(OC(=O)C)(=O)C.O>[Br:19][C:20]1[CH:27]=[CH:26][CH:25]=[C:22]2[C:21]=1[C:10]([OH:12])=[CH:9][C:8]([C:7]([O:16][CH2:17][CH3:18])=[O:15])=[CH:23]2 |f:0.1,5.6,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
40.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
18.9 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
249 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ester
|
Quantity
|
39.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
39.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
178 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 25° C
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was then extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 (5×)
|
Type
|
EXTRACTION
|
Details
|
Finally, the aqueous phase was extracted with ethyl acetate (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure, which
|
Type
|
CUSTOM
|
Details
|
afforded the
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 140° C.
|
Type
|
STIRRING
|
Details
|
stirred for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
Upon completion, the reaction mixture was cooled to 25° C.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in anhydrous ethanol (620 mL)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed at 80° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the aqueous suspension was extracted with ethyl acetate (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
Flash chromatography (SiO2, 16×30 cm, 0-15% EtOAc/hexanes gradient elution)
|
Type
|
CUSTOM
|
Details
|
provided 7 (5.4 g, 15% over 3 steps) as a yellow solid and its 7-bromo isomer (12.4 g, 34% over 3 steps)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C2C(=CC(=CC2=CC=C1)C(=O)OCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |